N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound belongs to a class of amines characterized by the presence of a pyrrolidine ring, which is often associated with various biological activities. The compound's structure suggests it may interact with biological systems, making it a subject of interest in pharmacological research.
The compound is classified as an organic amine and can be derived from various synthetic routes involving pyrrolidine derivatives. It is recognized for its structural complexity, which includes a benzyl group and two amino groups. The compound's IUPAC name is N'-[(3R)-1-benzylpyrrolidin-3-yl]-N'-methylethane-1,2-diamine, indicating its systematic nomenclature based on the arrangement of atoms within the molecule.
The synthesis of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine typically involves several key steps:
The molecular formula for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine is C15H25N3. The compound features a central ethylene diamine backbone flanked by a benzyl group and a pyrrolidine ring.
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine can undergo several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Base such as sodium hydride |
The mechanism of action for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine primarily involves its interaction with neurotransmitter receptors in biological systems. The compound binds to specific receptors, modulating their activity and influencing signaling pathways that regulate various physiological responses. This interaction may have implications for its potential therapeutic effects in treating neurological disorders.
The compound is typically a colorless to pale yellow liquid or solid at room temperature, depending on its purity and specific formulation.
Key chemical properties include:
Relevant data regarding its reactivity suggest that it can participate in various organic transformations due to the presence of multiple functional groups within its structure .
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine has several applications in scientific research:
The systematic IUPAC name N1-((1-benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine precisely defines the molecular connectivity: A pyrrolidine core (saturated 5-membered nitrogen heterocycle) is substituted at the N1 position with a benzyl group (C₆H₅-CH₂-). At the C3 position of pyrrolidine, a methylene bridge (-CH₂-) connects to the nitrogen atom (N1) of N1-methylethane-1,2-diamine, where N1 is methylated, and the terminal nitrogen remains as a primary amine [1] [3]. The structure integrates three key pharmacophores:
Table 1: Nomenclature and Identifiers
Classification | Identifier | Source |
---|---|---|
Systematic Name | N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine | [1] |
CAS Registry Number | 1353974-09-0 | [8] |
SMILES Notation | NCCN(CC1N(CC2=CC=CC=C2)CCC1)CC | [8] |
Alternative Name | (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine | [3] |
Table 2: Structural Features and Pharmacophoric Elements
Structural Component | Role in Bioactivity | Example Analog |
---|---|---|
Pyrrolidine ring | Conformational constraint; H-bond acceptor | Proline-derived cognitive enhancers |
Benzyl substituent | Hydrophobic pocket engagement | Bepridil (Ca²⁺ channel blocker) |
Methylated tertiary amine (N1) | Enhanced metabolic stability | Melanin-concentrating hormone antagonists |
Terminal primary amine | H-bond donation; Cation formation at physiological pH | Histamine derivatives |
This compound emerged from systematic structure-activity relationship (SAR) studies of pyrrolidine-ethylenediamine hybrids, initially investigated for CNS receptor modulation. Historical patent literature (e.g., US20070032475A1) reveals that similar N-benzyl pyrrolidinylmethyl-ethylenediamine derivatives were synthesized as bradykinin B1 receptor antagonists, targeting inflammatory pain and migraine [9]. The benzyl-pyrrolidine motif was strategically retained to optimize receptor binding pockets, while N1-methylation of the ethylenediamine chain reduced metabolic deamination observed in primary amine analogs [9].
Simultaneously, research into melanin-concentrating hormone receptor-1 (MCH-R1) antagonists for obesity treatment demonstrated that 3-aminopyrrolidine derivatives (e.g., 1-(4-aminophenyl)-pyrrolidin-3-yl-amine) exhibited nanomolar receptor affinity (Kᵢ = 2.3 nM) and oral bioavailability (32% in rats). This underscored the pyrrolidine-amine scaffold's potential for GPCR-targeted therapeutics [4]. The structural evolution toward N1-((1-benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine likely aimed to:
Current research leverages this scaffold in:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8